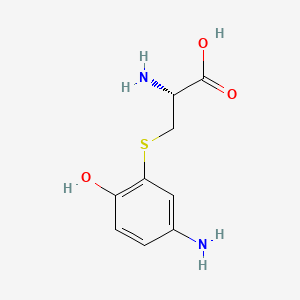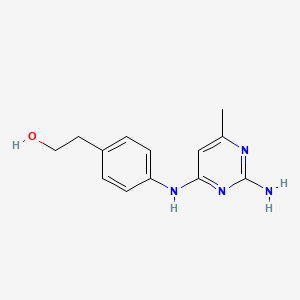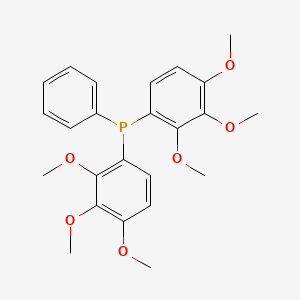![molecular formula C15H11NO4 B14351362 2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid CAS No. 92498-18-5](/img/structure/B14351362.png)
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a nitrophenyl group via an ethenyl linkage. This compound is notable for its conjugated system, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid typically involves a multi-step process:
Nitration of Benzene: The initial step involves the nitration of benzene to produce nitrobenzene.
Formation of 4-Nitrostyrene: Nitrobenzene undergoes a Wittig reaction with a suitable phosphonium ylide to form 4-nitrostyrene.
Coupling with Benzoic Acid: The final step involves the coupling of 4-nitrostyrene with benzoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Addition: The ethenyl linkage can participate in addition reactions, such as hydrogenation to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Addition: Hydrogen gas with a nickel catalyst.
Major Products
Reduction: 2-[(E)-2-(4-aminophenyl)ethenyl]benzoic acid.
Halogenation: 2-[(E)-2-(4-nitrophenyl)ethenyl]-4-chlorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The conjugated system allows for interactions with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoic Acid: Similar in structure but lacks the ethenyl linkage.
2-[(E)-2-(4-aminophenyl)ethenyl]benzoic Acid: A reduced form of the target compound.
4-Nitrostyrene: Contains the nitrophenyl and ethenyl groups but lacks the benzoic acid moiety.
Uniqueness
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid is unique due to its combination of a nitrophenyl group, ethenyl linkage, and benzoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
92498-18-5 |
|---|---|
Molekularformel |
C15H11NO4 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C15H11NO4/c17-15(18)14-4-2-1-3-12(14)8-5-11-6-9-13(10-7-11)16(19)20/h1-10H,(H,17,18)/b8-5+ |
InChI-Schlüssel |
SFONZUCJCDQNHE-VMPITWQZSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
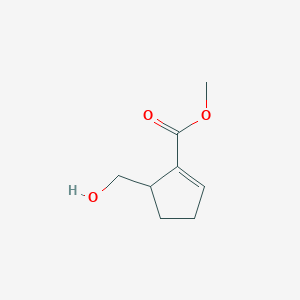


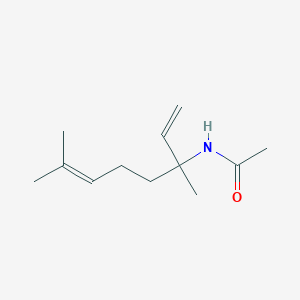

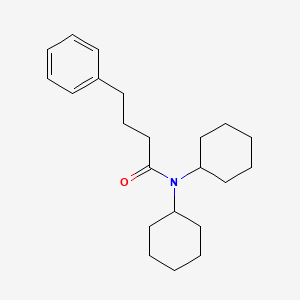
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
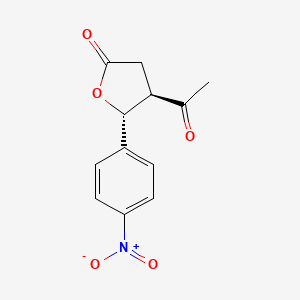

![3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate](/img/structure/B14351355.png)
